The synthesis of 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid can be achieved through several methods, typically involving the reaction of benzoic acid derivatives with isothiazolidine compounds. One common approach involves:
Specific parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity.
The molecular structure of 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid consists of:
4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's biological properties or synthesizing analogs for further study.
The mechanism of action for 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid likely involves:
In vitro studies would be necessary to elucidate specific targets and confirm these mechanisms.
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to characterize this compound thoroughly. For instance:
4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid has several potential applications:
The synthesis of 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid relies on meticulously designed multi-step sequences that converge cyclization and acylation steps. Two principal strategies dominate the literature:
Table 1: Comparison of Synthetic Pathways
Pathway | Key Intermediate | Cyclization Conditions | Typical Yield | Purity (HPLC) |
---|---|---|---|---|
Cyclization-First | 3-Chloropropyl isothiocyanate | K₂CO₃/DMF, 80°C | 62-68% | >95% |
Acylation-First | Methyl 4-(acrylamido)benzoate | Thiourea/EtOH, reflux | 71-75% | >98% |
Critical challenges include managing N-alkylation side products during cyclization and suppressing decarboxylation during high-temperature acylation. Optimization of ring-closure temperature (80–100°C) and stoichiometric control of acrylating agents minimizes impurities [6].
The transformation of the isothiazolidine sulfide to the sulfone (dioxido) group is pivotal for biological activity. Two oxidation systems are industrially relevant:
Table 2: Oxidation Efficiency Metrics
Oxidant | Catalyst/Solvent | Time (h) | Temperature (°C) | Conversion (%) | Byproduct Formation |
---|---|---|---|---|---|
mCPBA (1.2 eq) | DCM (neat) | 2 | 0–5 | >99 | <1% |
H₂O₂-UHP (2.0 eq) | Na₂WO₄/MeOH-H₂O | 6 | 60 | 92–95 | 3–5% |
Kinetic studies confirm peracid reactions follow second-order kinetics (k = 0.42 L·mol⁻¹·s⁻¹), while H₂O₂-UHP exhibits autocatalytic behavior due to in situ peracid generation. For gram-scale syntheses, mCPBA is preferred for purity, whereas H₂O₂-UHP is selected for cost-sensitive applications [2].
Scaling 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid synthesis introduces engineering and chemical challenges:
Case Study 1: Oxalamide Intermediate Purification (EVT-3033465 Synthesis)During scale-up to 10 kg batches of the oxalamide derivative N¹-(4-chlorophenethyl)-N²-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide, column chromatography proved impractical for diastereomer separation. Implementing pH-controlled crystallization (pH 6.5 in ethyl acetate/hexanes) achieved 99.5% diastereomeric excess. Additionally, cold-chain logistics (-20°C) were essential to prevent dioxido group hydrolysis during storage [1] .
Case Study 2: Continuous Oxidation ProcessA plant trial using mCPBA in batch reactors caused exothermic runaway above 50 kg scale. Switching to continuous-flow microreactors with in-line heat exchangers maintained temperatures at 5±2°C. This reduced reaction time from 2 hours to 12 minutes and lowered mCPBA stoichiometry from 1.5 eq to 1.1 eq, cutting waste by 40% [9].
Table 4: Industrial-Scale Production Challenges
Scale-Up Challenge | Laboratory Solution | Industrial Adaptation | Outcome |
---|---|---|---|
Diastereomer separation | Column chromatography | pH-controlled crystallization | 99.5% de, 30% cost reduction |
Exothermic oxidation | Ice-bath cooling | Continuous-flow reactor | 40% waste reduction |
Dioxido group hydrolysis | -20°C storage | Cold-chain transport | Purity loss <1% |
Key limitations include the high cost of cryogenic storage for dioxido intermediates and catalyst recycling inefficiencies in iron-catalyzed steps. Advances in enzymatic oxidation and membrane-based catalyst recovery show promise for next-generation processes [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9